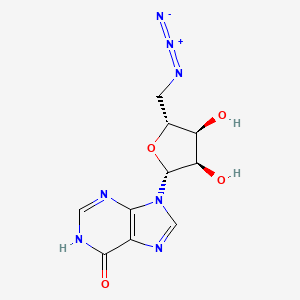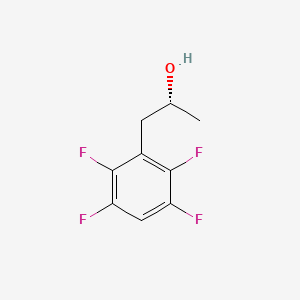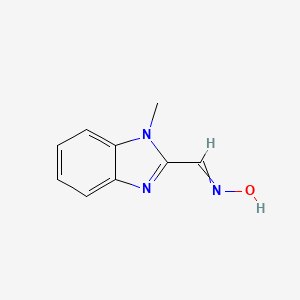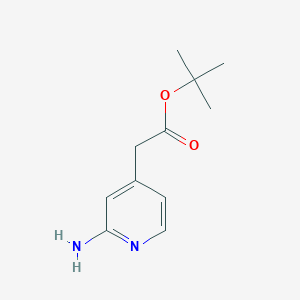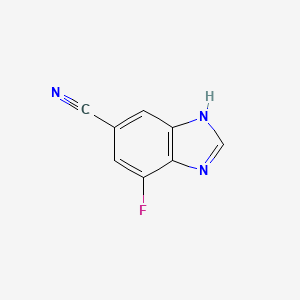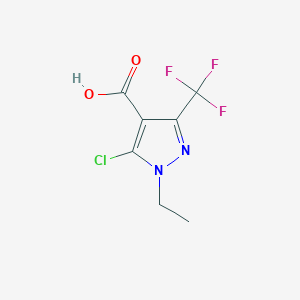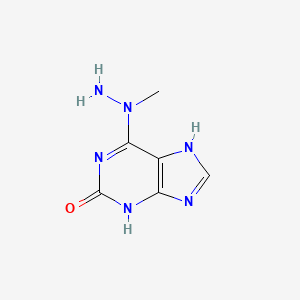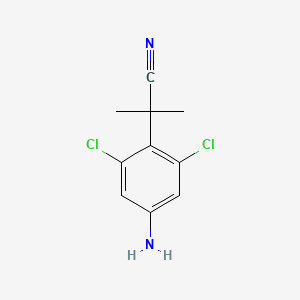
Benzenebutanol, 1-methanesulfonate
描述
Benzenebutanol, 1-methanesulfonate is an organic compound with the molecular formula C11H16O3S . It is a methanesulfonate ester, which means it contains the methanesulfonate group (CH3SO3) attached to a 4-phenyl-1-butyl group. This compound is of interest in various chemical and industrial applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanol, 1-methanesulfonate typically involves the reaction of 4-phenyl-1-butanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-Phenyl-1-butanol+Methanesulfonyl chloride→4-Phenyl-1-butyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient separation and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzenebutanol, 1-methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds where the methanesulfonate group is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include alcohols, ketones, or other oxidized or reduced forms of the original compound.
科学研究应用
Benzenebutanol, 1-methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and functional group compatibility
作用机制
The mechanism of action of Benzenebutanol, 1-methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of a covalent bond with the nucleophile. This property makes it useful in various chemical reactions where selective alkylation is required .
相似化合物的比较
Similar Compounds
Ethyl methanesulfonate: Another methanesulfonate ester with similar reactivity but different alkyl group.
Methyl methanesulfonate: A simpler methanesulfonate ester used in similar applications but with different physical properties.
Benzyl methanesulfonate: Contains a benzyl group instead of a phenylbutyl group, leading to different reactivity and applications.
Uniqueness
Benzenebutanol, 1-methanesulfonate is unique due to its specific structure, which combines the reactivity of the methanesulfonate group with the stability and functional versatility of the phenylbutyl group. This combination makes it particularly useful in applications requiring selective alkylation and functional group compatibility.
属性
分子式 |
C11H16O3S |
|---|---|
分子量 |
228.31 g/mol |
IUPAC 名称 |
4-phenylbutyl methanesulfonate |
InChI |
InChI=1S/C11H16O3S/c1-15(12,13)14-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI 键 |
VUEQAXHGKCKXFV-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCCCC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
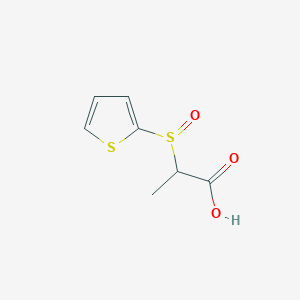

amine](/img/structure/B8521794.png)
